molecular formula C14H17N2NaO3 B1676397 Methohexital sodium CAS No. 309-36-4

Methohexital sodium

Cat. No.: B1676397
CAS No.: 309-36-4
M. Wt: 284.29 g/mol
InChI Key: KDXZREBVGAGZHS-UHFFFAOYSA-M
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Preparation Methods

Methohexital sodium can be synthesized through the classic method of making barbituric acid derivatives. The process involves the reaction of malonic ester derivatives with derivatives of urea. The resulting allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by subsequent alkylation of the malonic ester itself, beginning with 2-bromo-3-hexyne, which gives (1-methyl-2-pentynyl)malonic ester, and then by allylbromide. In the final step, the reaction of the disubstituted malonic ester with N-methylurea gives methohexital .

Chemical Reactions Analysis

Methohexital sodium undergoes several types of chemical reactions, including:

    Oxidation: Methohexital is primarily metabolized in the liver via oxidation.

    Reduction: Reduction reactions are less common for methohexital.

    Substitution: Methohexital can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes in the liver. The major products formed from these reactions are demethylated and oxidized metabolites .

Scientific Research Applications

Methohexital sodium has a wide range of scientific research applications:

Mechanism of Action

Methohexital sodium exerts its effects by binding to a distinct site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, leading to hyperpolarization and inhibition of neuronal firing. The post-synaptic inhibitory effect of GABA in the thalamus is prolonged, resulting in sedation and anesthesia .

Comparison with Similar Compounds

Methohexital sodium is similar to other barbiturate derivatives such as sodium thiopental and thiamylal. it has a more rapid onset of action and a shorter duration of effect compared to these compounds. This makes methohexital particularly useful for procedures requiring quick recovery times. Unlike many other barbiturates, methohexital lowers the seizure threshold, making it advantageous for use in ECT .

Similar Compounds

  • Sodium thiopental
  • Thiamylal
  • Pentobarbital
  • Secobarbital

Methohexital’s unique properties, such as its rapid onset and short duration of action, distinguish it from these similar compounds .

Properties

IUPAC Name

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZREBVGAGZHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026036
Record name Sodium methohexital
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Molecular Weight

284.29 g/mol
Source PubChem
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Physical Description

Sodium methohexital is a white powder. (NTP, 1992)
Record name SODIUM METHOHEXITAL
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name SODIUM METHOHEXITAL
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CAS No.

309-36-4
Record name SODIUM METHOHEXITAL
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Record name Methohexital sodium [USP]
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Record name Sodium methohexital
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Record name Methohexital sodium
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Melting Point

140 to 147 °F (NTP, 1992)
Record name SODIUM METHOHEXITAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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